(NE)-N-[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine (NE)-N-[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine Olesoxime, also known as TRO-19622 and RG6083, is an experimental neuroprotective drug. Olesoxime has a cholesterol-like structure and displays neuroprotective properties. Preclinical studies have demonstrated that the compound promotes the function and survival of neurons and other cell types under disease-relevant stress conditions through interactions with the mitochondrial permeability transition pore (mPTP).
Brand Name: Vulcanchem
CAS No.: 22033-87-0
VCID: VC0538027
InChI: InChI=1S/C27H45NO/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28-29)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25,29H,6-16H2,1-5H3/b28-21-/t19-,22+,23-,24+,25+,26+,27-/m1/s1
SMILES: CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=NO)CCC34C)C
Molecular Formula: C27H45NO
Molecular Weight: 399.7 g/mol

(NE)-N-[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine

CAS No.: 22033-87-0

Inhibitors

VCID: VC0538027

Molecular Formula: C27H45NO

Molecular Weight: 399.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(NE)-N-[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine - 22033-87-0

CAS No. 22033-87-0
Product Name (NE)-N-[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine
Molecular Formula C27H45NO
Molecular Weight 399.7 g/mol
IUPAC Name (NZ)-N-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine
Standard InChI InChI=1S/C27H45NO/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28-29)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25,29H,6-16H2,1-5H3/b28-21-/t19-,22+,23-,24+,25+,26+,27-/m1/s1
Standard InChIKey QNTASHOAVRSLMD-SIWSWZRQSA-N
Isomeric SMILES C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C/C(=N\O)/CC[C@]34C)C
SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=NO)CCC34C)C
Canonical SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=NO)CCC34C)C
Appearance Solid powder
Description Olesoxime, also known as TRO-19622 and RG6083, is an experimental neuroprotective drug. Olesoxime has a cholesterol-like structure and displays neuroprotective properties. Preclinical studies have demonstrated that the compound promotes the function and survival of neurons and other cell types under disease-relevant stress conditions through interactions with the mitochondrial permeability transition pore (mPTP).
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms TRO-19622; TRO19622; TRO19622; RG6083; RG 6083; RG-6083; NSC 21311; NSC-21311; NSC21311; Olesoxime
Reference 1: Clemens LE, Weber JJ, Wlodkowski TT, Yu-Taeger L, Michaud M, Calaminus C, Eckert SH, Gaca J, Weiss A, Magg JC, Jansson EK, Eckert GP, Pichler BJ, Bordet T, Pruss RM, Riess O, Nguyen HP. Olesoxime suppresses calpain activation and mutant huntingtin fragmentation in the BACHD rat. Brain. 2015 Dec;138(Pt 12):3632-53. doi: 10.1093/brain/awv290. Epub 2015 Oct 21. PubMed PMID: 26490331.
2: Rafiq MK, Lee E, Bradburn M, McDermott CJ, Shaw PJ. Effect of lipid profile on prognosis in the patients with amyotrophic lateral sclerosis: Insights from the olesoxime clinical trial. Amyotroph Lateral Scler Frontotemporal Degener. 2015 Dec;16(7-8):478-84. doi: 10.3109/21678421.2015.1062517. Epub 2015 Jul 10. PubMed PMID: 26161993.
3: Kaczmarek A, Schneider S, Wirth B, Riessland M. Investigational therapies for the treatment of spinal muscular atrophy. Expert Opin Investig Drugs. 2015;24(7):867-81. doi: 10.1517/13543784.2015.1038341. Epub 2015 Apr 24. PubMed PMID: 25911060.
4: Gouarné C, Tracz J, Paoli MG, Deluca V, Seimandi M, Tardif G, Xilouri M, Stefanis L, Bordet T, Pruss RM. Protective role of olesoxime against wild-type α-synuclein-induced toxicity in human neuronally differentiated SHSY-5Y cells. Br J Pharmacol. 2015 Jan;172(1):235-45. doi: 10.1111/bph.12939. Epub 2014 Dec 1. PubMed PMID: 25220617; PubMed Central PMCID: PMC4280980.
5: Richter F, Gao F, Medvedeva V, Lee P, Bove N, Fleming SM, Michaud M, Lemesre V, Patassini S, De La Rosa K, Mulligan CK, Sioshansi PC, Zhu C, Coppola G, Bordet T, Pruss RM, Chesselet MF. Chronic administration of cholesterol oximes in mice increases transcription of cytoprotective genes and improves transcriptome alterations induced by alpha-synuclein overexpression in nigrostriatal dopaminergic neurons. Neurobiol Dis. 2014 Sep;69:263-75. doi: 10.1016/j.nbd.2014.05.012. Epub 2014 May 18. PubMed PMID: 24844147; PubMed Central PMCID: PMC4135465.
6: Eckmann J, Clemens LE, Eckert SH, Hagl S, Yu-Taeger L, Bordet T, Pruss RM, Muller WE, Leuner K, Nguyen HP, Eckert GP. Mitochondrial membrane fluidity is consistently increased in different models of Huntington disease: restorative effects of olesoxime. Mol Neurobiol. 2014 Aug;50(1):107-18. doi: 10.1007/s12035-014-8663-3. Epub 2014 Mar 18. PubMed PMID: 24633813.
7: Lenglet T, Lacomblez L, Abitbol JL, Ludolph A, Mora JS, Robberecht W, Shaw PJ, Pruss RM, Cuvier V, Meininger V; Mitotarget study group. A phase II-III trial of olesoxime in subjects with amyotrophic lateral sclerosis. Eur J Neurol. 2014 Mar;21(3):529-36. doi: 10.1111/ene.12344. Epub 2014 Jan 21. PubMed PMID: 24447620.
8: Zanetta C, Nizzardo M, Simone C, Monguzzi E, Bresolin N, Comi GP, Corti S. Molecular therapeutic strategies for spinal muscular atrophies: current and future clinical trials. Clin Ther. 2014 Jan 1;36(1):128-40. doi: 10.1016/j.clinthera.2013.11.006. Epub 2013 Dec 17. Review. PubMed PMID: 24360800.
9: Ma Q, Chen S, Hu Q, Feng H, Zhang JH, Tang J. NLRP3 inflammasome contributes to inflammation after intracerebral hemorrhage. Ann Neurol. 2014 Feb;75(2):209-19. doi: 10.1002/ana.24070. Epub 2014 Jan 2. PubMed PMID: 24273204; PubMed Central PMCID: PMC4386653.
10: Li Y, Zhang Y, Han W, Hu F, Qian Y, Chen Q. TRO19622 promotes myelin repair in a rat model of demyelination. Int J Neurosci. 2013 Nov;123(11):810-22. doi: 10.3109/00207454.2013.804523. Epub 2013 Jun 5. PubMed PMID: 23668883.
11: Yang YM, Gupta SK, Kim KJ, Powers BE, Cerqueira A, Wainger BJ, Ngo HD, Rosowski KA, Schein PA, Ackeifi CA, Arvanites AC, Davidow LS, Woolf CJ, Rubin LL. A small molecule screen in stem-cell-derived motor neurons identifies a kinase inhibitor as a candidate therapeutic for ALS. Cell Stem Cell. 2013 Jun 6;12(6):713-26. doi: 10.1016/j.stem.2013.04.003. Epub 2013 Apr 18. PubMed PMID: 23602540; PubMed Central PMCID: PMC3707511.
12: Gouarné C, Giraudon-Paoli M, Seimandi M, Biscarrat C, Tardif G, Pruss RM, Bordet T. Olesoxime protects embryonic cortical neurons from camptothecin intoxication by a mechanism distinct from BDNF. Br J Pharmacol. 2013 Apr;168(8):1975-88. doi: 10.1111/bph.12094. PubMed PMID: 23278424; PubMed Central PMCID: PMC3623066.
13: Ghanizadeh A. Targeting Mitochondria by Olesoxime or Complement 1q Binding Protein as a Novel Management for Autism: A Hypothesis. Mol Syndromol. 2011 Dec;2(1):50-52. Epub 2011 Oct 12. PubMed PMID: 22570645; PubMed Central PMCID: PMC3343746.
14: Sunyach C, Michaud M, Arnoux T, Bernard-Marissal N, Aebischer J, Latyszenok V, Gouarné C, Raoul C, Pruss RM, Bordet T, Pettmann B. Olesoxime delays muscle denervation, astrogliosis, microglial activation and motoneuron death in an ALS mouse model. Neuropharmacology. 2012 Jun;62(7):2346-52. doi: 10.1016/j.neuropharm.2012.02.013. Epub 2012 Feb 20. PubMed PMID: 22369784.
15: Magalon K, Zimmer C, Cayre M, Khaldi J, Bourbon C, Robles I, Tardif G, Viola A, Pruss RM, Bordet T, Durbec P. Olesoxime accelerates myelination and promotes repair in models of demyelination. Ann Neurol. 2012 Feb;71(2):213-26. doi: 10.1002/ana.22593. PubMed PMID: 22367994.
16: Xiao WH, Zheng H, Bennett GJ. Characterization of oxaliplatin-induced chronic painful peripheral neuropathy in the rat and comparison with the neuropathy induced by paclitaxel. Neuroscience. 2012 Feb 17;203:194-206. doi: 10.1016/j.neuroscience.2011.12.023. Epub 2011 Dec 20. PubMed PMID: 22200546; PubMed Central PMCID: PMC3273641.
17: Martin LJ, Adams NA, Pan Y, Price A, Wong M. The mitochondrial permeability transition pore regulates nitric oxide-mediated apoptosis of neurons induced by target deprivation. J Neurosci. 2011 Jan 5;31(1):359-70. doi: 10.1523/JNEUROSCI.2225-10.2011. PubMed PMID: 21209222; PubMed Central PMCID: PMC3078575.
18: Martin LJ. Olesoxime, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis. IDrugs. 2010 Aug;13(8):568-80. Review. PubMed PMID: 20721828; PubMed Central PMCID: PMC3058503.
19: Rovini A, Carré M, Bordet T, Pruss RM, Braguer D. Olesoxime prevents microtubule-targeting drug neurotoxicity: selective preservation of EB comets in differentiated neuronal cells. Biochem Pharmacol. 2010 Sep 15;80(6):884-94. doi: 10.1016/j.bcp.2010.04.018. Epub 2010 Apr 22. PubMed PMID: 20417191.
20: Kirk R. Clinical trials in CNS--SMi's eighth annual conference. IDrugs. 2010 Feb;13(2):66-9. PubMed PMID: 20127552.
PubChem Compound 21763506
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator